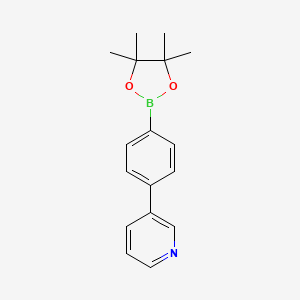

4-(3-Pyridinyl)phenylboronic acid pinacol ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20BNO2/c1-16(2)17(3,4)21-18(20-16)15-9-7-13(8-10-15)14-6-5-11-19-12-14/h5-12H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMHFCEWVMQXVEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20720990 | |

| Record name | 3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20720990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

929203-04-3 | |

| Record name | 3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=929203-04-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20720990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to 4-(3-Pyridinyl)phenylboronic acid pinacol ester

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block for Modern Synthesis

In the landscape of modern organic chemistry, particularly within pharmaceutical and materials science, the ability to efficiently construct carbon-carbon bonds is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a titan among these methods, celebrated for its mild conditions and exceptional functional group tolerance. Central to this reaction's success is the organoboron reagent. 4-(3-Pyridinyl)phenylboronic acid pinacol ester has emerged as a particularly valuable building block. Its structure, featuring a phenyl ring linking a pyridine moiety to a boronic acid pinacol ester, makes it an ideal precursor for synthesizing complex biaryl systems that are prevalent in active pharmaceutical ingredients (APIs) and functional organic materials.

This guide provides an in-depth technical overview of this compound, from its fundamental properties to its practical application in the laboratory. The insights herein are curated to provide not just procedural steps, but the underlying scientific rationale, empowering researchers to utilize this reagent with confidence and precision.

Physicochemical and Safety Profile

Understanding the fundamental characteristics of a reagent is the bedrock of its effective and safe use. The pinacol ester form offers enhanced stability and easier handling compared to the corresponding free boronic acid, which can be prone to dehydration and form boroxines.

Core Properties

The key physicochemical properties of this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 929203-04-3 | [1][2][3] |

| Molecular Formula | C₁₇H₂₀BNO₂ | [1][3] |

| Molecular Weight | 281.16 g/mol | [3] |

| Appearance | Expected to be a white to off-white solid | N/A |

| Melting Point | Data not readily available. Analogous compounds suggest it is a solid at room temperature. | N/A |

| Solubility | While specific data is unavailable, analogous pinacol esters show good solubility in common organic solvents like Dioxane, Toluene, THF, and Chloroform, with low solubility in water. | [4][5] |

Safety and Handling: A Self-Validating Protocol

Hazard Identification (Based on Analogous Compounds):

Recommended Handling Procedures:

-

Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles are mandatory.

-

Hand Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile).

-

Body Protection: A standard laboratory coat should be worn.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. This reagent can be sensitive to moisture and air; storage under an inert atmosphere (e.g., Argon or Nitrogen) is recommended to preserve its integrity.[6][9]

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[6]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound is as a coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction. This reaction forges a new C-C bond between the phenyl ring of the boronic ester and an aryl or vinyl halide/triflate.

Mechanism Overview: The Palladium Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species. The choice of a pinacol ester is strategic; it provides a balance of stability for storage and sufficient reactivity for the crucial transmetalation step.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex.

-

Transmetalation: The organic moiety from the boronic ester is transferred to the palladium center, displacing the halide. This step is typically base-assisted.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst, which re-enters the cycle.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of a 4-(Aryl)-3'-pyridinylbenzene

This section details a representative, field-proven protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Materials and Equipment

-

Reagents:

-

This compound (1.1 eq)

-

Aryl Bromide (1.0 eq)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02 - 0.05 eq)

-

Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 eq), finely ground

-

Anhydrous 1,4-Dioxane

-

Degassed Water

-

-

Equipment:

-

Round-bottom flask or pressure vessel suitable for heating

-

Magnetic stirrer and stir bar

-

Condenser

-

Inert atmosphere setup (Nitrogen or Argon manifold)

-

Standard glassware for workup (separatory funnel, flasks)

-

Rotary evaporator

-

Silica gel for column chromatography

-

Step-by-Step Methodology

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 eq), this compound (1.1 eq), and finely ground potassium carbonate (2.0 eq).

-

Causality: Using a slight excess of the boronic ester ensures the complete consumption of the potentially more valuable aryl halide. A finely ground base provides a larger surface area, accelerating the reaction.

-

-

Establish Inert Atmosphere: Seal the flask with a septum and purge the vessel by evacuating and backfilling with an inert gas (Argon or Nitrogen) three times.

-

Causality: The Pd(0) catalyst is sensitive to oxygen, which can lead to catalyst deactivation and side reactions. An inert atmosphere is critical for reproducible, high-yielding results.

-

-

Solvent and Catalyst Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane:water). Add the Pd(dppf)Cl₂ catalyst (0.02 eq).

-

Causality: Dioxane is an excellent solvent for the organic reagents, while water is necessary to dissolve the inorganic base and facilitate the transmetalation step. The catalyst is added last to minimize premature reactions.

-

-

Degassing: Sparge the reaction mixture with a stream of inert gas for 10-15 minutes.

-

Causality: This final degassing step ensures the removal of any residual dissolved oxygen from the solvents.

-

-

Heating and Monitoring: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed (typically 12-24 hours).

-

Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers. Wash the organic layer with water and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The resulting crude product can be purified by silica gel column chromatography to yield the pure biaryl product.

Conclusion

This compound is a robust and versatile reagent that serves as a cornerstone for the synthesis of complex molecules in drug discovery and materials science. Its stability, ease of handling, and high reactivity in Suzuki-Miyaura cross-coupling reactions make it an indispensable tool for the modern synthetic chemist. By understanding its properties and the mechanistic rationale behind its application, researchers can effectively leverage this building block to construct novel molecular architectures with precision and efficiency.

References

- 1. yangxulaobao.lookchem.com [yangxulaobao.lookchem.com]

- 2. globalchemmall.com [globalchemmall.com]

- 3. chemuniverse.com [chemuniverse.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. fishersci.com [fishersci.com]

- 7. Phenylboronic acid pinacol ester, CAS No. 24388-23-6 - iChemical [ichemical.com]

- 8. fishersci.fr [fishersci.fr]

- 9. fishersci.ca [fishersci.ca]

An In-depth Technical Guide to the Spectral Characteristics of 4-(3-Pyridinyl)phenylboronic Acid Pinacol Ester

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This technical guide provides a comprehensive analysis of the spectral data for 4-(3-Pyridinyl)phenylboronic acid pinacol ester, a key building block in medicinal chemistry and materials science. This document offers in-depth interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in fundamental principles and comparative analysis with structurally related compounds.

Introduction

This compound, with the chemical formula C₁₇H₂₀BNO₂ and CAS number 929203-04-3, is a bifunctional organic compound of significant interest in synthetic chemistry.[1][2] Its structure incorporates a phenylboronic acid pinacol ester moiety, a versatile functional group for Suzuki-Miyaura cross-coupling reactions, and a 3-substituted pyridine ring, a common pharmacophore in drug discovery. The stability and ease of handling of the pinacol ester compared to the free boronic acid make it a preferred reagent in many synthetic applications.[3] A thorough understanding of its spectral characteristics is paramount for reaction monitoring, quality control, and structural elucidation of its derivatives.

Molecular Structure

The molecular structure of this compound is foundational to interpreting its spectral data. The molecule consists of a central phenyl ring substituted with a 3-pyridinyl group at one end and a boronic acid pinacol ester at the other.

Figure 1: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons of the pyridine and phenyl rings, and the methyl protons of the pinacol group. The chemical shifts are influenced by the electronic environment of each proton.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Pyridinyl-H2' | 8.8 - 8.9 | d | ~2.0 |

| Pyridinyl-H6' | 8.6 - 8.7 | dd | ~4.8, 1.6 |

| Pyridinyl-H4' | 7.9 - 8.0 | dt | ~7.9, 1.9 |

| Phenyl-H2, H6 | 7.8 - 7.9 | d | ~8.2 |

| Phenyl-H3, H5 | 7.6 - 7.7 | d | ~8.2 |

| Pyridinyl-H5' | 7.4 - 7.5 | ddd | ~7.9, 4.8, 0.8 |

| Pinacol-CH₃ | 1.3 - 1.4 | s | - |

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃).

Interpretation:

-

Pyridinyl Protons: The protons on the pyridine ring are expected to appear in the downfield region (δ 7.4-8.9 ppm) due to the electron-withdrawing effect of the nitrogen atom. The exact positions and multiplicities will depend on their coupling with adjacent protons.

-

Phenyl Protons: The protons on the phenyl ring will appear as two doublets in the aromatic region (δ 7.6-7.9 ppm), characteristic of a 1,4-disubstituted benzene ring.

-

Pinacol Protons: The twelve equivalent protons of the four methyl groups on the pinacol ester will give rise to a sharp singlet at approximately δ 1.3-1.4 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Pyridinyl-C2' | 150 - 152 |

| Pyridinyl-C6' | 148 - 150 |

| Phenyl-C1 | 140 - 142 |

| Phenyl-C4 (C-B) | 135 - 137 (often broad or unobserved) |

| Pyridinyl-C4' | 134 - 136 |

| Phenyl-C3, C5 | 128 - 130 |

| Phenyl-C2, C6 | 126 - 128 |

| Pyridinyl-C5' | 123 - 125 |

| Pyridinyl-C3' | 136 - 138 |

| Pinacol-C(CH₃)₂ | 84 - 85 |

| Pinacol-CH₃ | 24 - 25 |

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃).

Interpretation:

-

Aromatic Carbons: The carbon atoms of the pyridine and phenyl rings will resonate in the δ 120-155 ppm region. The carbon attached to the boron (C4) may show a broad signal or be unobserved due to quadrupolar relaxation.[4]

-

Pinacol Carbons: The quaternary carbons of the pinacol group will appear around δ 84-85 ppm, while the methyl carbons will be observed in the upfield region at approximately δ 24-25 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

| C-H stretching (Aromatic) | 3100 - 3000 | Medium |

| C-H stretching (Aliphatic) | 2980 - 2850 | Strong |

| C=C stretching (Aromatic) | 1600 - 1450 | Medium to Strong |

| C=N stretching (Pyridine) | 1580 - 1470 | Medium to Strong |

| B-O stretching | 1380 - 1320 | Strong |

| C-O stretching | 1150 - 1050 | Strong |

| C-N stretching | 1250 - 1180 | Medium |

| C-B stretching | 860 - 840 | Medium |

| C-H out-of-plane bending (Aromatic) | 900 - 675 | Strong |

Table 3: Predicted IR Spectral Data for this compound.

Interpretation:

-

Aromatic C-H and C=C/C=N Stretching: The presence of both phenyl and pyridinyl rings will be indicated by characteristic aromatic C-H stretching vibrations above 3000 cm⁻¹ and multiple C=C and C=N stretching bands in the 1600-1450 cm⁻¹ region.[5]

-

Aliphatic C-H Stretching: Strong absorptions in the 2980-2850 cm⁻¹ range are due to the C-H stretching of the methyl groups of the pinacol ester.

-

B-O and C-O Stretching: The strong bands in the 1380-1320 cm⁻¹ and 1150-1050 cm⁻¹ regions are characteristic of the B-O and C-O stretching vibrations of the boronic acid pinacol ester group, respectively.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Predicted Molecular Ion: For C₁₇H₂₀BNO₂, the exact mass of the molecular ion [M]⁺ is expected to be approximately 281.16 g/mol . High-resolution mass spectrometry (HRMS) would provide a more precise mass for elemental composition confirmation.

Predicted Fragmentation Pattern:

Figure 2: Predicted Mass Spectrometry Fragmentation Pathway.

Interpretation:

-

Loss of a Methyl Group: A common initial fragmentation for pinacol esters is the loss of a methyl radical (•CH₃) to give a fragment at [M-15]⁺.

-

Cleavage of the B-C Bond: Cleavage of the bond between the phenyl ring and the boron atom can lead to the formation of a pyridinyl-phenyl cation.

-

Fragmentation of the Heterocycle: The pyridine ring can also undergo characteristic fragmentation.

Experimental Protocol: Synthesis via Suzuki-Miyaura Coupling

A common and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction.

Figure 3: Suzuki-Miyaura Coupling for Synthesis.

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3-bromopyridine (1.0 eq), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylamine (1.1 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a base, typically potassium carbonate (K₂CO₃, 2.0-3.0 eq).

-

Solvent Addition: Add a degassed solvent system, commonly a mixture of an organic solvent like dioxane or toluene and water (e.g., 4:1 v/v). The aqueous phase is crucial for the activation of the boronic ester.

-

Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

Causality Behind Experimental Choices:

-

Catalyst: A palladium(0) catalyst is essential for the catalytic cycle of the Suzuki-Miyaura reaction. Pd(PPh₃)₄ is a common choice due to its commercial availability and effectiveness.

-

Base: The base is required to activate the boronic ester by forming a more nucleophilic boronate species, which facilitates the transmetalation step in the catalytic cycle.

-

Solvent System: The biphasic solvent system allows for the dissolution of both the organic reactants and the inorganic base, facilitating the reaction at the interface.

Conclusion

This technical guide has provided a detailed overview and expert interpretation of the key spectral data for this compound. While experimentally obtained spectra are the gold standard, the predicted data and interpretations herein, based on established principles and analysis of analogous structures, offer a robust framework for researchers working with this important chemical entity. The provided synthetic protocol further enhances the practical utility of this guide for professionals in drug development and materials science.

References

An In-Depth Technical Guide to the Synthesis of 4-(3-Pyridinyl)phenylboronic acid pinacol ester

Introduction: The Strategic Importance of 4-(3-Pyridinyl)phenylboronic acid pinacol ester in Medicinal Chemistry

This compound is a pivotal building block in modern drug discovery and development. Its structural motif, featuring a pyridine ring linked to a phenylboronic acid ester, is prevalent in a multitude of biologically active compounds. This guide provides an in-depth exploration of its synthesis, with a focus on the underlying mechanisms and practical considerations for researchers and professionals in the pharmaceutical sciences. The enhanced stability and handling ease of the pinacol ester derivative make it a preferred reagent in Suzuki-Miyaura cross-coupling reactions for the construction of complex molecular architectures.

Core Synthesis Strategy: The Suzuki-Miyaura Cross-Coupling Reaction

The most prevalent and efficient method for synthesizing this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2][3] This Nobel Prize-winning methodology facilitates the formation of carbon-carbon bonds between an organoboron compound and an organic halide.[1] In this specific synthesis, the key disconnection involves the coupling of a pyridine-containing boronic acid or ester with a halo-substituted phenylboronic acid pinacol ester, or vice-versa.

The reaction is renowned for its mild conditions, tolerance of a wide array of functional groups, and the use of relatively non-toxic and air-stable starting materials.[3]

The Catalytic Cycle: A Mechanistic Deep Dive

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[4] The three primary steps are oxidative addition, transmetalation, and reductive elimination.[5][6]

-

Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of an aryl halide to a Pd(0) complex. This step, often the rate-determining one, forms a Pd(II) species.[5] The reactivity of the halide follows the order I > Br > Cl.[5]

-

Transmetalation: This is a crucial step where the organic group from the organoboron reagent is transferred to the palladium(II) complex.[1] The presence of a base is essential for this step to occur.[1][2] The base activates the boronic acid, forming a more nucleophilic boronate "ate" complex, which then readily reacts with the palladium(II) halide complex.[7][8] Alternatively, the base can react with the palladium complex to form a hydroxide or alkoxide complex, which then facilitates the transmetalation.[1][8]

-

Reductive Elimination: In the final step, the two organic groups on the palladium(II) complex couple and are eliminated, forming the desired C-C bond and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[1][5]

Experimental Protocol: A Step-by-Step Guide

This section outlines a representative experimental protocol for the synthesis of this compound via a Suzuki-Miyaura coupling reaction.

Materials and Reagents

| Reagent/Material | Formula | M.W. | Amount | Moles | Equiv. |

| 3-Bromopyridine | C₅H₄BrN | 157.99 | 1.58 g | 10.0 mmol | 1.0 |

| 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenylboronic acid | C₁₂H₁₇BO₄ | 248.07 | 2.73 g | 11.0 mmol | 1.1 |

| Palladium(II) acetate | Pd(OAc)₂ | 224.50 | 45 mg | 0.2 mmol | 0.02 |

| Tricyclohexylphosphine | PCy₃ | 280.42 | 112 mg | 0.4 mmol | 0.04 |

| Potassium Phosphate (tribasic) | K₃PO₄ | 212.27 | 4.25 g | 20.0 mmol | 2.0 |

| 1,4-Dioxane | C₄H₈O₂ | 88.11 | 50 mL | - | - |

| Water | H₂O | 18.02 | 10 mL | - | - |

Reaction Workflow

Caption: Experimental workflow for the synthesis.

Detailed Procedure

-

Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-bromopyridine (1.0 equiv), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylboronic acid (1.1 equiv), palladium(II) acetate (0.02 equiv), tricyclohexylphosphine (0.04 equiv), and potassium phosphate (2.0 equiv).

-

Solvent Addition and Degassing: Add 1,4-dioxane and water. Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) under an argon atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[9][10][11]

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Mechanistic Insights and Causality

The Crucial Role of the Base

The choice and stoichiometry of the base are critical for the success of the Suzuki-Miyaura coupling.[8] The base performs several key functions:

-

Formation of the Boronate Complex: The base reacts with the organoboronic acid to form a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which is more reactive towards the palladium(II) intermediate in the transmetalation step.[7][8][12]

-

Formation of Palladium Hydroxide/Alkoxide: The base can also react with the Pd(II)-halide complex to generate a more reactive Pd(II)-hydroxide or Pd(II)-alkoxide species, which then undergoes transmetalation with the neutral boronic acid.[1][8]

-

Acceleration of Reductive Elimination: Some studies suggest that the base can also accelerate the final reductive elimination step.[1]

Commonly used bases include potassium carbonate, cesium carbonate, potassium phosphate, and sodium hydroxide.[13][14] The choice of base can depend on the specific substrates and the presence of base-sensitive functional groups.

Ligand Selection: Tailoring Reactivity

The phosphine ligand plays a vital role in stabilizing the palladium catalyst and modulating its reactivity. Electron-rich and bulky phosphine ligands, such as tricyclohexylphosphine (PCy₃) or SPhos, are often employed to enhance the rate of oxidative addition and promote reductive elimination. For challenging couplings, such as those involving heteroaryl halides, specialized ligands may be required.[15][16]

Visualization of the Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Process Validation and Quality Control

To ensure the reliability and reproducibility of the synthesis, a robust quality control strategy is essential.

-

Chromatographic Analysis: Techniques like TLC, GC, and HPLC are used to monitor the reaction progress and assess the purity of the final product.

-

Spectroscopic Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the desired product and identifying any impurities.

-

Mass Spectrometry (MS): Provides accurate molecular weight information, further confirming the identity of the synthesized compound.

-

Conclusion

The synthesis of this compound via the Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method widely employed in the pharmaceutical industry. A thorough understanding of the reaction mechanism, including the roles of the catalyst, ligand, and base, is paramount for optimizing reaction conditions and achieving high yields of the desired product. The protocol and insights provided in this guide serve as a comprehensive resource for researchers and scientists engaged in the synthesis of this important chemical intermediate.

References

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. organicreactions.org [organicreactions.org]

- 4. Yoneda Labs [yonedalabs.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. thieme-connect.com [thieme-connect.com]

Hydrolytic stability of 4-(3-Pyridinyl)phenylboronic acid pinacol ester

An In-Depth Technical Guide to the Hydrolytic Stability of 4-(3-Pyridinyl)phenylboronic acid pinacol ester

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Critical Role of Stability in Modern Drug Discovery

Boronic acids and their corresponding esters, particularly pinacol esters, have become indispensable tools in contemporary organic synthesis and medicinal chemistry. Their utility in Suzuki-Miyaura cross-coupling reactions has revolutionized the construction of carbon-carbon bonds, enabling the synthesis of complex molecular architectures central to many drug discovery programs.[1][2] The pinacol ester of 4-(3-Pyridinyl)phenylboronic acid is a key building block, incorporating the versatile pyridine moiety frequently found in pharmacologically active agents. However, the journey from a promising building block to a reliable synthetic intermediate or a stable active pharmaceutical ingredient (API) is fraught with challenges, chief among them being hydrolytic stability. This guide provides a deep dive into the factors governing the stability of this compound, offering both theoretical understanding and practical, field-proven methodologies for its assessment.

Understanding the Landscape of Boronic Ester Instability

While converting a boronic acid to its pinacol ester generally enhances stability by protecting the boron atom from degradation pathways like dehydration-trimerization (boroxine formation) and protodeboronation, it does not confer complete immunity, especially to hydrolysis.[3] The hydrolysis of a boronic ester is a reversible reaction that yields the parent boronic acid and pinacol.[3][4] This process can be detrimental, leading to reduced yields in synthetic reactions, inconsistencies in experimental results, and challenges in purification and storage.[4][5]

Core Degradation Pathways

The primary degradation pathways for boronic acid pinacol esters are:

-

Hydrolysis: The most common pathway, where water cleaves the B-O bond of the ester to form the corresponding boronic acid and pinacol. This reaction is catalyzed by both acids and bases.[3]

-

Oxidation: The carbon-boron bond can be susceptible to oxidation, particularly in the presence of air or other oxidizing agents.[3]

-

Protodeboronation: This side reaction involves the cleavage of the carbon-boron bond by a proton source, replacing the boronic ester group with a hydrogen atom. It is a common cause of yield loss in cross-coupling reactions.[3]

This guide will focus primarily on the most prevalent and often most problematic pathway: hydrolysis.

The Hydrolysis Mechanism: A Tale of Two Centers

The hydrolysis of a boronic ester is a nuanced process. The boron atom is Lewis acidic and can be attacked by nucleophiles, such as water or hydroxide ions. The presence of the pyridine ring in this compound introduces an additional layer of complexity. The nitrogen atom can be protonated under acidic conditions, which can influence the electronic properties of the entire molecule.

The general mechanism for hydrolysis involves the coordination of a water molecule or hydroxide ion to the boron center, forming a tetracoordinate boronate species. This is followed by the cleavage of a B-O bond of the pinacol moiety, eventually leading to the free boronic acid and pinacol.

Key Factors Influencing Hydrolytic Stability

The rate of hydrolysis of this compound is not a fixed constant but is highly dependent on its environment. A thorough understanding of these factors is paramount for handling, reacting, and analyzing this compound.

The Decisive Role of pH

The pH of the medium is arguably the most critical factor governing the hydrolytic stability of boronic esters.[6][7]

-

Acidic Conditions (pH < 4): Acid-catalyzed hydrolysis is a known degradation pathway.[3] Protonation of the pyridine nitrogen could also enhance the electron-withdrawing nature of the pyridinylphenyl group, potentially influencing the Lewis acidity of the boron atom.

-

Neutral to Physiological pH (pH ~7.4): The rate of hydrolysis is considerably accelerated at physiological pH.[6][7] This is of particular importance for in vivo applications or biological assays.

-

Basic Conditions (pH > 8): Base-catalyzed hydrolysis occurs and is a key step for the in situ generation of the active boronic acid species in Suzuki-Miyaura coupling reactions, which are often run under basic conditions.[3] However, strongly basic conditions can lead to rapid and complete hydrolysis.[3]

Electronic Effects of the Pyridinyl Substituent

The electronic nature of the substituents on the aryl ring significantly impacts the rate of hydrolysis.[6][7] The 3-pyridinyl group is generally considered to be electron-withdrawing, which is expected to increase the Lewis acidity of the boron atom. This enhanced electrophilicity would make the boron center more susceptible to nucleophilic attack by water, thereby accelerating hydrolysis compared to an unsubstituted phenylboronic acid pinacol ester. Conversely, electron-donating groups in the para position have been shown to slow the rate of hydrolysis.[7]

Solvent and Temperature Effects

-

Solvent: The stability in organic solvents is largely dependent on the presence of residual water. Anhydrous aprotic solvents like THF, dioxane, and toluene will promote stability, whereas protic solvents or the presence of water will facilitate hydrolysis.[3]

-

Temperature: Increased temperature generally accelerates the rate of chemical reactions, including hydrolysis.[3] For long-term storage, sub-zero temperatures are recommended to minimize degradation.[3]

The following table summarizes the expected qualitative stability under various conditions:

| Condition Category | Specific Condition | Expected Stability of this compound | Rationale |

| pH | < 4 (Acidic) | Low | Acid-catalyzed hydrolysis is a known degradation pathway.[3] |

| 4 - 6 (Weakly Acidic) | Moderate to Low | Hydrolysis is expected to proceed, with the rate increasing as pH approaches neutral. | |

| 7.4 (Physiological) | Low | The rate of hydrolysis is significantly accelerated at physiological pH.[6][7] | |

| 8 - 10 (Weakly Basic) | Moderate | Base-catalyzed hydrolysis occurs, which is necessary for some reactions like Suzuki coupling.[3] | |

| > 10 (Strongly Basic) | Low | Rapid hydrolysis is expected.[3] | |

| Temperature | < 0 °C | High | Recommended for long-term storage to minimize degradation.[3] |

| 0 - 25 °C (Room Temp) | Moderate | Stable for short periods if protected from moisture and air.[3] | |

| > 25 °C (Heated) | Low to Very Low | Increased temperature accelerates hydrolysis.[3] | |

| Solvent | Anhydrous Aprotic (THF, Dioxane, Toluene) | High | Stable in the absence of water.[3] |

| Protic (Methanol, Ethanol) | Moderate to Low | The presence of a proton source can facilitate protodeboronation and hydrolysis.[3] | |

| Aqueous Mixtures | Low to Very Low | The presence of water will drive the hydrolysis equilibrium towards the boronic acid. |

Experimental Assessment of Hydrolytic Stability: A Practical Guide

A robust and reliable analytical methodology is essential for accurately quantifying the stability of this compound. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the workhorse technique for this purpose.

The Challenge of On-Column Hydrolysis

A significant pitfall in the HPLC analysis of boronic esters is the potential for on-column hydrolysis, where the analytical method itself induces degradation, leading to an inaccurate assessment of the sample's purity.[1][8][9] The stationary phase, particularly the silanol groups on silica-based columns, and the mobile phase composition can catalyze this hydrolysis.[1][9][10]

A Validated RP-HPLC Protocol for Stability Studies

The following protocol is designed to minimize on-column hydrolysis and provide an accurate measure of stability.

Objective: To quantify the rate of hydrolysis of this compound under defined pH, temperature, and solvent conditions.

Methodology:

-

Stock Solution Preparation:

-

Prepare a concentrated stock solution of this compound in an anhydrous aprotic solvent (e.g., acetonitrile or THF) to ensure initial stability.

-

-

Incubation Conditions:

-

Prepare a series of incubation solutions by diluting the stock solution into buffered aqueous-organic mixtures at the desired pH values (e.g., pH 4, 7.4, and 9). A typical organic co-solvent would be acetonitrile.

-

Maintain the incubation solutions at a constant, controlled temperature (e.g., 25 °C or 37 °C).

-

-

Time-Point Sampling:

-

At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each incubation solution.

-

Immediately quench the hydrolysis by diluting the aliquot into a cold, anhydrous aprotic solvent (e.g., 100% acetonitrile) to prepare for HPLC analysis. This is a critical step to prevent further degradation post-sampling.[1][10]

-

-

HPLC Analysis:

-

Column: A column with low silanol activity is crucial. A Waters XTerra MS C18 or similar column is recommended.[1][9][10]

-

Mobile Phase A: Water

-

Mobile Phase B: Acetonitrile

-

pH Modifier: It is critical to avoid acidic modifiers like formic or trifluoroacetic acid in the mobile phase, as these can promote on-column hydrolysis.[1][9][10] An unbuffered mobile phase is often optimal.[1][10]

-

Gradient: A suitable gradient to separate the more hydrophobic pinacol ester from the more polar boronic acid.

-

Detection: UV detection at an appropriate wavelength for the pyridinylphenyl chromophore.

-

-

Data Analysis:

-

Integrate the peak areas for the this compound and its corresponding boronic acid at each time point.

-

Plot the percentage of the remaining pinacol ester as a function of time for each condition.

-

From this data, hydrolysis rates (e.g., half-life, t½) can be calculated.

-

Workflow Diagram

Caption: Experimental workflow for assessing hydrolytic stability.

Complementary Analysis by ¹¹B NMR Spectroscopy

While HPLC is excellent for kinetic studies, ¹¹B NMR spectroscopy provides valuable mechanistic and equilibrium information.[11][12] It can be used to:

-

Distinguish between the sp²-hybridized boronic ester and the sp³-hybridized boronate species that forms upon hydrolysis and reaction with hydroxide.[11]

-

Monitor the equilibrium between the ester and the acid in the presence of diols.[11][12]

-

Determine the pKa of the corresponding boronic acid, which is crucial for understanding its behavior at different pH values.[11][12]

Interpreting the Data and Mitigating Instability

The data generated from these studies will provide a clear stability profile for this compound.

Logical Relationship Diagram

Caption: Factors influencing the hydrolytic stability of the boronic ester.

If instability is found to be a significant issue, several strategies can be employed:

-

Reaction Optimization: For synthetic applications like Suzuki coupling, where hydrolysis to the boronic acid is required, conditions can be tailored to promote this conversion at the desired time. For other reactions where the ester form is preferred, strictly anhydrous conditions are necessary.

-

Formulation Development: For pharmaceutical applications, the compound may need to be formulated in a non-aqueous vehicle or as a lyophilized solid to ensure long-term shelf stability.

-

Storage and Handling: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures and protected from light.[3]

Conclusion

The hydrolytic stability of this compound is a multifaceted issue that demands careful consideration from researchers and drug development professionals. While the pinacol ester form offers a significant stability advantage over the free boronic acid, it is by no means impervious to degradation, particularly in aqueous environments and at physiological pH.[4][6][7] The presence of the electron-withdrawing 3-pyridinyl group likely sensitizes the molecule to hydrolysis. By understanding the fundamental principles of stability and employing robust analytical methods like the optimized RP-HPLC protocol detailed herein, scientists can accurately characterize, control, and mitigate instability, ensuring the reliability of their experimental results and the quality of their materials.

References

- 1. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SI...: Ingenta Connect [ingentaconnect.com]

- 2. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. par.nsf.gov [par.nsf.gov]

- 12. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

Core Topic: 4-(3-Pyridinyl)phenylboronic acid pinacol ester - A Practical Guide to Solubility and Storage

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-(3-Pyridinyl)phenylboronic acid pinacol ester is a cornerstone reagent in modern synthetic chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions. Its efficacy in complex molecule synthesis is critically dependent on its purity and stability, which are directly influenced by its solubility characteristics and handling procedures. This technical guide provides an in-depth analysis of the solubility profile of this compound across a spectrum of common laboratory solvents. Furthermore, it establishes a set of authoritative, field-tested protocols for its storage and handling to mitigate degradation and ensure experimental reproducibility. This document is intended to serve as an essential resource for researchers, empowering them to leverage the full potential of this versatile building block.

Introduction: The Strategic Importance of a Bifunctional Building Block

The ascent of boronic acids and their derivatives as indispensable tools in organic synthesis is a direct result of their remarkable utility in carbon-carbon bond formation, most notably the Suzuki-Miyaura cross-coupling reaction. Within this class, this compound holds a privileged position. Its structure, which incorporates both a nucleophilic pyridine ring and a versatile boronic ester, makes it a highly sought-after intermediate in the synthesis of pharmaceuticals and functional materials.

The pinacol ester group serves a crucial function by protecting the inherently unstable boronic acid moiety. This structural modification renders the molecule significantly more stable against moisture and air compared to the free boronic acid, translating to a longer shelf-life and easier handling. However, this stability is not absolute. The compound remains susceptible to degradation pathways, primarily hydrolysis, which can compromise its reactivity and lead to inconsistent results.[1][2][3] Therefore, a comprehensive understanding of its solubility for reaction setup and its stringent storage requirements is not merely a matter of best practice, but a prerequisite for success in its application.

Core Physicochemical Properties

A foundational understanding of the compound's basic properties is essential before its deployment in any synthetic protocol.

| Property | Data |

| IUPAC Name | 3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine |

| CAS Number | 929203-04-3 |

| Molecular Formula | C₁₇H₂₀BNO₂ |

| Molecular Weight | 281.16 g/mol |

| Appearance | Typically an off-white to pale yellow solid |

| Shelf Life | 24-36 months under optimal conditions[4] |

Solubility Profile: Solvent Selection and Experimental Design

The choice of solvent is a critical parameter in any reaction, influencing not only the dissolution of reagents but also reaction kinetics and pathway selection. The solubility of boronic esters is a well-studied area, with pinacol esters generally exhibiting enhanced solubility in common organic solvents compared to their parent boronic acids.[5][6][7]

Qualitative Solubility Across Common Laboratory Solvents

The following table provides a qualitative summary of the solubility of this compound at ambient temperature (~20-25°C). This data is crucial for selecting appropriate solvents for reaction media and purification processes like chromatography.

| Solvent Class | Solvent | Solubility | Rationale & Insight |

| Chlorinated | Dichloromethane (DCM), Chloroform (CHCl₃) | Soluble | Excellent choice for reactions and chromatography. The highest solubility is often observed in chloroform for this class of compounds.[5][6] |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Soluble | THF is a common solvent for Suzuki couplings. Ether can be used for extractions and precipitations. |

| Aromatic | Toluene, Benzene | Soluble | Suitable for higher temperature reactions. |

| Polar Aprotic | DMSO, DMF, Acetonitrile (ACN) | Soluble | High polarity effectively solvates the molecule, especially the pyridinyl nitrogen. |

| Alcohols | Methanol, Ethanol | Sparingly Soluble | The presence of protic hydrogens can promote slow degradation over time. Use with caution. |

| Aqueous | Water | Insoluble | This property is advantageous for aqueous workups, allowing for easy separation from water-soluble byproducts. |

| Hydrocarbons | Hexanes, Heptane | Insoluble | Useful as anti-solvents for precipitation and recrystallization. |

Experimental Protocol: Qualitative Solubility Assessment

This protocol provides a reliable, step-by-step method for validating the solubility of the reagent in a chosen solvent prior to a large-scale reaction.

Objective: To quickly determine the suitability of a solvent for dissolving this compound at a typical reaction concentration.

Materials:

-

This compound

-

Candidate solvents (e.g., THF, Toluene, DCM)

-

4 mL glass vials with screw caps

-

Spatula and analytical balance

-

Vortex mixer

Methodology:

-

Preparation: Weigh approximately 5 mg of the boronic ester into a clean, dry vial.

-

Solvent Addition: Add 1 mL of the selected solvent to the vial. This corresponds to a concentration of ~5 mg/mL, a common starting point for many reactions.

-

Agitation: Cap the vial securely and vortex at medium speed for 30-60 seconds.

-

Visual Inspection: Observe the vial against a contrasting background.

-

Soluble: The solid is completely dissolved, yielding a clear, particulate-free solution.

-

Sparingly Soluble: Some solid remains undissolved, or the solution appears hazy/cloudy.

-

Insoluble: The bulk of the solid remains undissolved.

-

-

Documentation: Record the result for each solvent tested. If sparingly soluble, gentle warming can be attempted, and any change should be noted.

Trustworthiness through Self-Validation: This protocol is inherently self-validating. The binary outcome (dissolved/not dissolved) provides a clear, unambiguous result for the tested conditions. It ensures that a scientist does not proceed with a reaction where the reagent is not fully dissolved, which could lead to poor yields and complex side reactions.

Visualization: Solubility Determination Workflow

Caption: A standardized workflow for the qualitative assessment of solubility.

Storage Conditions: Preserving Reagent Integrity

The long-term stability of arylboronic acid pinacol esters is paramount for their successful use.[8][9] Improper storage is a primary cause of reagent degradation, leading to failed reactions.

Core Storage Requirements

To maximize shelf-life and maintain high purity, the following conditions are mandatory.

-

Temperature: Store refrigerated at 2-8°C . For long-term storage (>12 months), consider storage at -20°C .

-

Atmosphere: The container must be flushed with an inert gas (e.g., Argon or Nitrogen ) before sealing. This is critical to prevent slow oxidation.[10]

-

Moisture: Store in a tightly sealed container in a dry environment. A desiccator is highly recommended. Boronic esters are prone to hydrolysis back to the boronic acid, especially upon prolonged exposure to atmospheric moisture.[1][2]

-

Light: Store in an amber or opaque vial to protect against potential photochemical degradation.

Expertise in Practice: When handling the reagent, always allow the container to warm to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid, a common and often overlooked source of contamination and hydrolysis.

Visualization: Logic of Optimal Storage Conditions

Caption: The four critical pillars for ensuring the long-term stability of the boronic ester.

References

- 1. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]

- 2. Stability of Boronic Esters to Hydrolysis : A Comparative Study | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. yangxulaobao.lookchem.com [yangxulaobao.lookchem.com]

- 5. d-nb.info [d-nb.info]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. fishersci.com [fishersci.com]

A Technical Guide to 4-(3-Pyridinyl)phenylboronic acid pinacol ester: Commercial Availability, Purity, and Analysis for Drug Discovery

This guide provides an in-depth technical overview of 4-(3-Pyridinyl)phenylboronic acid pinacol ester, a key building block in modern medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document details its commercial availability, typical purity specifications, and the critical analytical methodologies required to ensure its quality for synthetic applications. The insights provided herein are grounded in established chemical principles and field-proven analytical strategies.

Introduction: The Role in Modern Synthesis

This compound (CAS No. 929203-04-3) has emerged as a vital reagent in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its utility is primarily demonstrated in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of carbon-carbon bond formation.[1][2] The pinacol ester functional group offers enhanced stability and easier handling compared to the corresponding free boronic acid, making it a preferred intermediate for constructing biaryl structures, which are common motifs in many bioactive compounds.[3]

The successful outcome of these precision-demanding syntheses is directly contingent on the purity and stability of the boronic ester starting material. Even minor impurities can lead to reduced yields, the formation of undesired byproducts, and complications in downstream purification processes.[4] This guide will therefore focus on the practical aspects of sourcing, handling, and validating the quality of this critical reagent.

Commercial Availability and Sourcing

This compound is readily available from a variety of chemical suppliers, ranging from large-scale manufacturers to specialized niche providers. Researchers can procure this compound in quantities from milligrams to multi-kilogram batches, catering to both discovery and process development needs.

Table 1: Representative Commercial Suppliers and Purity Grades

| Supplier | Advertised Purity | CAS Number | Molecular Formula |

| Weifang Yangxu Group | 99% | 929203-04-3 | C₁₇H₂₀BNO₂ |

| ChemUniverse | 97% | 929203-04-3 | C₁₇H₂₀BNO₂ |

| GlobalChemMall | Inquiry-based | 929203-04-3 | C₁₇H₂₀BNO₂ |

| Amadis Chemical | 97% | 929203-04-3 | C₁₇H₂₀BNO₂ |

| Chemos | 95+% | 929203-04-3 | C₁₇H₂₀BNO₂ |

Note: This table is illustrative and not exhaustive. Purity levels and availability should always be confirmed with the supplier via a Certificate of Analysis (CoA).[5][6][7][8][9]

Understanding Purity and Impurity Profiles

The primary challenge in the analysis and handling of aryl boronic acid pinacol esters is their susceptibility to hydrolysis, which cleaves the pinacol ester to the corresponding boronic acid.[3][10] This inherent reactivity is the main source of the most common impurity.

Key Impurities

-

4-(3-Pyridinyl)phenylboronic acid: The product of hydrolysis. Its presence can complicate reaction stoichiometry and introduce challenges in purification due to its different polarity and solubility.

-

Pinacol: A co-product of hydrolysis.

-

Unreacted Starting Materials: Depending on the synthetic route, this may include precursors like 3-bromopyridine or 4-bromophenylboronic acid pinacol ester and diboron reagents.

-

Homocoupling Products: Byproducts from the palladium-catalyzed synthesis, such as biphenyl or bipyridyl derivatives.

Synthesis Context for Impurity Formation

The most common synthetic route is the palladium-catalyzed Miyaura borylation of an aryl halide. Understanding this process helps anticipate potential impurities.

References

- 1. 4-Hydroxyphenylboronic acid pinacol ester(269409-70-3) 1H NMR [m.chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SI...: Ingenta Connect [ingentaconnect.com]

- 5. yangxulaobao.lookchem.com [yangxulaobao.lookchem.com]

- 6. chemuniverse.com [chemuniverse.com]

- 7. This compound | Biotechnology & Life science | Chemos GmbH&Co.KG [chemos.de]

- 8. globalchemmall.com [globalchemmall.com]

- 9. This compound,929203-04-3-Amadis Chemical [amadischem.com]

- 10. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Molecular Structure and Conformation of 4-(3-Pyridinyl)phenylboronic acid pinacol ester

Prepared by: Gemini, Senior Application Scientist

Abstract

4-(3-Pyridinyl)phenylboronic acid pinacol ester is a heterocyclic organoboron compound of significant interest in medicinal chemistry and materials science. As a key building block, its utility is fundamentally linked to its three-dimensional structure and conformational dynamics. This guide provides an in-depth analysis of its molecular architecture, exploring the interplay of steric and electronic factors that govern its preferred conformation. We detail the experimental and computational methodologies essential for its characterization, including X-ray crystallography, NMR spectroscopy, and computational modeling. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this versatile synthetic intermediate.

Introduction: The Significance of a Biaryl Boronate Ester

Boronic acids and their derivatives, particularly pinacol esters, are indispensable tools in modern organic synthesis.[1][2] Their stability, ease of handling, and functional group tolerance make them superior reagents for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[3][4] This reaction is a cornerstone of contemporary drug discovery, enabling the efficient construction of carbon-carbon bonds to form complex molecular scaffolds like biaryls, which are prevalent in many pharmaceutical agents.[5][6]

This compound ( 1 ) is a prime example of such a building block. It combines a stable phenylboronic acid pinacol ester moiety with a pyridinyl ring, offering a gateway to a vast chemical space of novel biaryl compounds. Understanding the molecule's intrinsic structural and conformational properties is not merely an academic exercise; it is critical for predicting its reactivity, designing rational synthetic routes, and ultimately, for structure-based drug design where the three-dimensional arrangement of atoms dictates biological activity.[7] This guide dissects the molecule from first principles, providing both foundational knowledge and practical, field-proven protocols for its analysis.

Molecular Structure Analysis

The structure of 1 can be deconstructed into three primary components: the phenylboronic acid pinacol ester, the 3-pyridinyl group, and the pivotal C-C single bond that connects them, forming a biaryl system.

| Property | Value | Source |

| Chemical Formula | C₁₇H₂₀BNO₂ | |

| Molecular Weight | 281.16 g/mol | [8] |

| CAS Number | 929203-04-3 | [8][9][10] |

-

The Phenylboronic Acid Pinacol Ester: This group serves as the reactive handle for Suzuki-Miyaura coupling. The boron atom is sp² hybridized and protected by a pinacol (tetramethylethylene glycol) group, forming a five-membered dioxaborolane ring. This protection enhances the compound's stability, preventing the trimerization (to form a boroxine) that is common with free boronic acids and simplifying purification and characterization.[11][12]

-

The 3-Pyridinyl Group: The pyridine ring introduces a basic nitrogen atom, influencing the molecule's solubility, polarity, and potential for hydrogen bonding or coordination with metal centers. Its position at the 3-carbon of the pyridine ring is a key architectural feature.

-

The Biaryl Linkage: The single bond between the phenyl and pyridinyl rings is the molecule's most important conformational feature. Rotation around this bond is possible, but not entirely free.

Caption: Core components of the target molecule.

The Conformational Landscape: A Balance of Forces

The conformation of 1 is primarily defined by the dihedral angle (torsion angle) between the planes of the phenyl and pyridinyl rings. This angle results from a delicate balance between two opposing forces: steric repulsion and electronic stabilization.

-

Steric Repulsion: The hydrogen atoms at the ortho positions of both rings (C2 and C6 on the phenyl ring; C2 and C4 on the pyridinyl ring) create steric hindrance. This van der Waals repulsion destabilizes a planar conformation, pushing the rings to twist away from each other.[7][13] For biphenyl itself, the energy minimum in the gas phase is found at a dihedral angle of approximately 44-45°.[14][15]

-

Electronic Effects (Resonance): Conjugation between the π-electron systems of the two aromatic rings is maximized in a planar (0° dihedral angle) conformation. This resonance effect provides electronic stabilization.

The interplay between these forces means the molecule does not exist in a fully planar or fully perpendicular state. Instead, it adopts a twisted, minimum-energy conformation where the stabilizing effect of partial conjugation is balanced against the destabilizing effect of steric clash. The potential energy curve shows a minimum at a non-zero, non-90° dihedral angle.[13]

Caption: Competing forces dictating biaryl conformation.

It is crucial to recognize that this conformation is not static. Crystal packing forces in the solid state can favor a different dihedral angle than what is preferred in solution or in the gas phase.[14]

Experimental and Computational Characterization

A multi-faceted approach combining crystallography, spectroscopy, and computational modeling is required for a complete structural and conformational picture.

Caption: Workflow for structural elucidation.

X-Ray Crystallography: The Solid-State Benchmark

Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state, including precise bond lengths, bond angles, and the crucial inter-ring dihedral angle.[16][17]

Experimental Protocol: Single-Crystal X-Ray Diffraction

-

Crystal Growth:

-

Dissolve a high-purity sample of 1 in a suitable solvent or solvent mixture (e.g., ethyl acetate/hexane, dichloromethane/pentane).

-

Employ slow evaporation, vapor diffusion, or slow cooling techniques to grow single crystals of suitable size and quality for diffraction. Causality: Slow crystal growth is essential to minimize defects and obtain a well-ordered lattice, which is a prerequisite for high-resolution diffraction data.

-

-

Data Collection:

-

Mount a selected crystal on a goniometer head.

-

Place the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and potential degradation.

-

Expose the crystal to a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation) using a diffractometer.

-

Collect a full sphere of diffraction data by rotating the crystal through a series of angles.

-

-

Structure Solution and Refinement:

-

Process the raw diffraction data to obtain reflection intensities.

-

Solve the crystal structure using direct methods or Patterson methods to determine the initial positions of the atoms.

-

Refine the atomic positions, and their anisotropic displacement parameters, against the experimental data using full-matrix least-squares methods until convergence is reached. This process yields the final, high-precision molecular structure.

-

NMR Spectroscopy: Structure and Dynamics in Solution

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for confirming the molecular structure and connectivity in solution. For this molecule, ¹H, ¹³C, and ¹¹B NMR are all highly informative.

Experimental Protocol: NMR Sample Preparation and Analysis

-

Sample Preparation:

-

Dissolve ~5-10 mg of 1 in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Causality: The pinacol ester form of the boronic acid is stable and generally soluble in common organic solvents like CDCl₃, yielding sharp, well-resolved spectra.[12] This avoids the complexities of boroxine formation seen with unprotected boronic acids.[18]

-

-

¹H NMR Analysis:

-

Acquire a standard ¹H NMR spectrum. The aromatic region (typically 7.0-9.0 ppm) will be complex but will contain distinct signals for both the phenyl and pyridinyl protons, confirming their presence and substitution pattern. The pinacol methyl groups will appear as a sharp singlet (or two closely spaced singlets) around 1.3 ppm.

-

-

¹¹B NMR Analysis:

-

Acquire a proton-decoupled ¹¹B NMR spectrum.

-

Causality: This experiment is a definitive check for the integrity of the boronate ester. An sp²-hybridized boron in a pinacol ester typically gives a single, relatively broad signal in the range of δ = 20-35 ppm.[19][20] This distinguishes it from sp³-hybridized borates that appear further upfield.[19]

-

| Nucleus | Expected Chemical Shift (δ, ppm) | Key Information |

| ¹H | 7.0 - 9.0 | Aromatic protons on phenyl and pyridinyl rings. |

| ¹H | ~1.3 | Singlet for the 12 equivalent protons of the pinacol methyl groups. |

| ¹¹B | 20 - 35 | Broad singlet confirming the sp² trigonal planar boron of the ester. |

Computational Modeling: Mapping the Energy Landscape

Computational chemistry, particularly Density Functional Theory (DFT), allows for the calculation of the potential energy surface associated with rotation around the biaryl bond. This provides theoretical insight into the preferred conformation and the energy barriers between different rotational isomers.[21][22]

Workflow: Conformational Analysis using DFT

-

Structure Building: Construct the 3D model of 1 using molecular modeling software.

-

Conformational Search: Perform a relaxed potential energy surface scan. This involves systematically rotating the dihedral angle between the phenyl and pyridinyl rings (e.g., in 10° increments from 0° to 180°) and performing a geometry optimization at each step.

-

Energy Profiling: Plot the relative energy of the optimized structures against the dihedral angle. This plot will reveal the minimum-energy conformation(s) and the rotational energy barriers.

-

Frequency Calculation: Perform a frequency calculation at the minimum-energy geometry to confirm it is a true minimum (no imaginary frequencies) and to obtain thermodynamic data.

-

Causality: This theoretical approach is invaluable because it isolates the molecule from external effects like crystal packing or solvent, revealing its intrinsic conformational preferences.[7][15] Methods like B3LYP or wB97XD with an appropriate basis set (e.g., 6-31G(d)) are commonly used for such analyses.[13]

Application in Synthesis: The Suzuki-Miyaura Coupling

The structural features of 1 make it an ideal nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction, a process that forms a new C-C bond by coupling with an organic halide or triflate (the electrophilic partner).[5][6][23]

The catalytic cycle involves three key steps:

-

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halide bond of the electrophile.

-

Transmetalation: The organic group (the 4-(3-pyridinyl)phenyl moiety) is transferred from the boron atom to the palladium center. This step requires activation by a base.[23][24]

-

Reductive Elimination: The two organic partners on the palladium center couple, forming the final biaryl product and regenerating the Pd(0) catalyst.[25]

Caption: The catalytic cycle of Suzuki-Miyaura coupling.

Conclusion

This compound is a well-designed synthetic building block whose utility is deeply rooted in its molecular structure. Its architecture features a stable, reactive boronate ester and a key biaryl linkage. The conformation around this linkage is governed by a classic trade-off between steric repulsion, which favors a twisted geometry, and π-conjugation, which favors planarity, resulting in a low-energy, non-planar equilibrium state. A comprehensive characterization of this molecule requires an integrated approach, using X-ray crystallography for solid-state analysis, NMR for solution-state verification, and computational modeling to understand the underlying energetic landscape. This detailed knowledge empowers chemists to effectively utilize this valuable reagent in the synthesis of novel compounds for pharmaceutical and materials applications.

References

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 6. byjus.com [byjus.com]

- 7. Rapid assessment of conformational preferences in biaryl and aryl carbonyl fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemuniverse.com [chemuniverse.com]

- 9. globalchemmall.com [globalchemmall.com]

- 10. This compound | Biotechnology & Life science | Chemos GmbH&Co.KG [chemos.de]

- 11. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. reddit.com [reddit.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Conformational analysis of biphenyls: an upside-down view - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 16. researchgate.net [researchgate.net]

- 17. X-Ray crystallographic determination of the structure of the p-bromophenylboronate ester of 17α,20β,21-trihydroxypregn-4-en-3-one - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 18. jstage.jst.go.jp [jstage.jst.go.jp]

- 19. par.nsf.gov [par.nsf.gov]

- 20. mdpi.com [mdpi.com]

- 21. Computational studies on biphenyl derivatives. Analysis of the conformational mobility, molecular electrostatic potential, and dipole moment of chlorinated biphenyl: searching for the rationalization of the selective toxicity of polychlorinated biphenyls (PCBs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Conformational analysis and intramolecular interactions in monosubstituted phenylboranes and phenylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. Suzuki Coupling [organic-chemistry.org]

- 25. Yoneda Labs [yonedalabs.com]

Reactivity profile of 4-(3-Pyridinyl)phenylboronic acid pinacol ester

An In-Depth Technical Guide to the Reactivity Profile of 4-(3-Pyridinyl)phenylboronic acid pinacol ester

Abstract

This technical guide provides a comprehensive analysis of the reactivity, stability, and application of this compound, a key building block in modern organic synthesis. Primarily utilized in palladium-catalyzed cross-coupling reactions, this heteroaromatic organoboron compound is instrumental in the construction of complex biaryl and heterobiaryl scaffolds prevalent in pharmaceutical agents, advanced materials, and agrochemicals. This document offers field-proven insights into its role in Suzuki-Miyaura coupling, discusses challenges related to its heteroaromatic nature, and provides detailed protocols for its effective use.

Introduction: A Versatile Heterocyclic Building Block

This compound is a bifunctional organic compound featuring a phenylboronic acid pinacol ester moiety linked to a pyridine ring. The pinacol ester group serves as a robust and stable surrogate for the more labile boronic acid, enhancing its shelf-life and simplifying purification while mitigating common side reactions like protodeboronation and trimerization to boroxines.[1][2]

The strategic placement of the nitrogen atom in the pyridine ring introduces unique electronic properties and provides a potential coordination site for transition metals, influencing the reagent's reactivity in catalytic cycles.[3] Its structure is particularly valuable for synthesizing molecules containing the pyridyl-phenyl motif, a common structural element in pharmacologically active compounds and materials for organic light-emitting diodes (OLEDs).

Core Reactivity: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is the cornerstone application for this compound, enabling the formation of a C(sp²)–C(sp²) bond with a variety of organic halides and triflates.[4]

Mechanistic Considerations

The catalytic cycle, illustrated below, involves three primary steps: oxidative addition, transmetalation, and reductive elimination. The boronic ester's role is critical during transmetalation. The base activates the boronic ester, forming a more nucleophilic boronate species, which then transfers its organic group (the 4-(3-pyridinyl)phenyl moiety) to the palladium center.

The presence of the pyridine nitrogen introduces a key variable. While the Lewis basicity of the nitrogen can potentially coordinate to the palladium catalyst and inhibit its activity, this effect is often mitigated by the use of appropriate ligands and reaction conditions.[5][6] In some cases, this coordination can even be beneficial, influencing the rate and selectivity of the reaction. Generally, 3-pyridinylboronic acids and their esters exhibit good stability and reactivity in these couplings.

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimizing Reaction Conditions

The success of coupling a heteroaromatic substrate like this compound is highly dependent on the careful selection of catalyst, ligand, base, and solvent. Challenges such as catalyst inhibition by the pyridine nitrogen and competitive protodeboronation require robust catalytic systems.[5]

| Component | Recommended Options | Rationale & Causality |

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, Buchwald Precatalysts (e.g., XPhos Pd G3/G4) | Palladacycles and pre-formed catalyst-ligand complexes (Buchwald precatalysts) often show superior activity, especially for challenging substrates, by ensuring efficient generation of the active Pd(0) species.[4][7] |

| Ligand | Buchwald-type biaryl phosphines (e.g., SPhos, XPhos), PPh₃, P(t-Bu)₃ | Bulky, electron-rich phosphine ligands accelerate the rates of both oxidative addition and reductive elimination, which is crucial for coupling less reactive halides like aryl chlorides.[8][9] |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, CsF | The choice of base is critical for activating the boronic ester to form the boronate without promoting significant protodeboronation. K₃PO₄ is often a good choice for sensitive substrates.[1][10] |

| Solvent | Dioxane/H₂O, Toluene/H₂O, 2-MeTHF, DMF | Aprotic polar solvents, often with an aqueous component to solubilize the base and facilitate boronate formation, are standard. Anhydrous conditions can be employed for highly sensitive substrates.[5][11] |

Experimental Protocol: A Validated Suzuki-Miyaura Coupling

This protocol describes a representative coupling of this compound with an aryl bromide.

Objective: Synthesize 4-(3-pyridinyl)-4'-methoxybiphenyl.

Materials:

-

This compound (1.2 equiv)

-

1-Bromo-4-methoxybenzene (1.0 equiv)

-

Palladium(II) Acetate (Pd(OAc)₂, 0.02 equiv)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 equiv)

-

Potassium Phosphate (K₃PO₄, 3.0 equiv)

-

1,4-Dioxane and Water (e.g., 4:1 v/v)

Procedure:

-

Inert Atmosphere: To a flame-dried Schlenk flask, add the aryl bromide, this compound, K₃PO₄, Pd(OAc)₂, and SPhos.

-

Degassing: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This step is critical to prevent oxidation of the Pd(0) catalyst.

-

Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.

-

Heating: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously for 12-24 hours. Reaction progress can be monitored by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the final product.

Stability, Handling, and Inherent Reactivity Challenges

Hydrolytic Stability

Pinacol esters are significantly more stable to hydrolysis than the corresponding free boronic acids.[2][12] However, they are not completely inert and can hydrolyze back to the boronic acid in the presence of water, particularly under acidic or strongly basic conditions at elevated temperatures.[13] This reversibility can sometimes be a challenge during aqueous workups or reversed-phase HPLC analysis.[12]

Protodeboronation